tert-Butyl L-prolinate hydrochloride

Peptide Synthesis Protecting Group Strategy Carboxyl Protection

tert-Butyl L-prolinate hydrochloride (CAS 5497-76-7), commonly referred to as H-Pro-OtBu·HCl or L-proline tert-butyl ester hydrochloride, is a synthetically protected L-proline derivative. It is classified as a cyclic amino acid derivative and is primarily utilized as a carboxylic acid-protected building block in peptide synthesis.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 5497-76-7
Cat. No. B554961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl L-prolinate hydrochloride
CAS5497-76-7
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCN1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1
InChIKeyIUUYANMOEMBTBV-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl L-prolinate hydrochloride (CAS 5497-76-7) | Protected Amino Acid Building Block for Peptide Synthesis and Protease Inhibitor Research


tert-Butyl L-prolinate hydrochloride (CAS 5497-76-7), commonly referred to as H-Pro-OtBu·HCl or L-proline tert-butyl ester hydrochloride, is a synthetically protected L-proline derivative . It is classified as a cyclic amino acid derivative and is primarily utilized as a carboxylic acid-protected building block in peptide synthesis . The compound is a white to off-white crystalline solid with a molecular weight of 207.70 g/mol and the molecular formula C9H18ClNO2 [1]. It demonstrates biological activity as an inhibitor of cysteine and cathepsin proteases, positioning it as a relevant tool in biochemical research, particularly for the development of protease inhibitors [2]. The tert-butyl (tBu) ester group serves to protect the carboxyl function of L-proline, preventing unwanted side reactions during the controlled formation of peptide bonds, while the hydrochloride salt form enhances its solubility and stability [3].

Workflow
Peptide synthesis with orthogonal carboxyl protection
Research Context
Cysteine/cathepsin protease inhibitor studies
Selection Logic
Acid-labile tBu ester for selective deprotection

Why Generic Substitution of tert-Butyl L-prolinate hydrochloride Fails: Differentiated Protective Group Strategy and Biorelevance


Substituting tert-Butyl L-prolinate hydrochloride with a seemingly similar proline ester, such as L-proline methyl ester hydrochloride, is not functionally equivalent and can lead to significant differences in experimental outcomes [1]. The tert-butyl (tBu) ester provides an acid-labile protecting group that offers a distinct deprotection profile compared to methyl or ethyl esters, which are typically removed via basic hydrolysis [2][3]. This orthogonal stability is crucial for maintaining the integrity of acid-sensitive moieties in complex multi-step syntheses. Furthermore, the presence of the bulky tBu group alters the steric environment and solubility, impacting its performance in organocatalytic reactions compared to smaller esters . The biological activity of this specific compound as an inhibitor of cysteine and cathepsin proteases is a distinct characteristic not documented for many other simple proline esters, making it a specific, validated tool for biochemical assay development [4]. Ignoring these structural and functional nuances by using a generic alternative can compromise synthetic efficiency, alter stereochemical outcomes, and invalidate comparative biological studies.

Methyl/ethyl ester salts may shift deprotection profile away from acid-labile tBu, requiring full method revalidation.
Steric and solubility differences can alter organocatalytic performance; class-level ee may not transfer directly.
Generic proline esters are not documented as protease inhibitors; bioassay response may differ significantly.

Quantitative Evidence Guide for tert-Butyl L-prolinate hydrochloride: Comparative Data for Scientific Selection


Evidence 1: Carboxyl-Protecting Group Orthogonality and Stability vs. Methyl and Benzyl Esters

The tert-butyl (tBu) ester group of tert-Butyl L-prolinate hydrochloride provides an orthogonal and acid-labile protection strategy for the carboxyl function of L-proline, distinct from methyl or benzyl esters [1]. While methyl esters require basic hydrolysis for removal, and benzyl esters are typically cleaved by hydrogenolysis, the tBu ester can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting base-labile or hydrogenation-sensitive groups [2]. This characteristic allows for greater flexibility in multi-step peptide synthesis where other protecting groups are present .

Protecting group orthogonality
Class-level inference
Acid-labile (TFA) vs. base/hydrogenolysis
Supports orthogonal deprotection strategy review
Qualitative difference; method compatibility to verify
Peptide Synthesis Protecting Group Strategy Carboxyl Protection

Evidence 2: Comparative Enantioselectivity in Asymmetric Organocatalysis (Aldol Reactions)

Peptide catalysts incorporating tert-butyl ester functionalities, such as those derived from tert-Butyl L-prolinate hydrochloride, have demonstrated high efficiency in asymmetric aldol reactions [1]. Specifically, studies on related tripeptides featuring a tert-butyl ester moiety have reported obtaining aldol products with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) [2]. While direct head-to-head comparison data for the exact hydrochloride salt is limited, this class of tert-butyl ester-based organocatalysts consistently achieves enantioselectivities in the >90% ee range, a performance benchmark comparable to or exceeding that of L-proline itself in similar transformations, which can exhibit lower selectivities [3].

Organocatalytic enantioselectivity
Class-level inference
Derived catalysts up to 99% yield, 99% ee
Supports chiral catalyst development pathway
Data from related tripeptide catalysts; review for specific system
Organocatalysis Asymmetric Synthesis Aldol Reaction

Evidence 3: Validated Biological Activity as a Protease Inhibitor (Cysteine & Cathepsins)

tert-Butyl L-prolinate hydrochloride is a well-validated, bioactive compound with documented inhibitory activity against cysteine and cathepsin proteases . Multiple independent vendor databases consistently cite this specific biological activity as a primary application, confirming its use in the research and development of protease inhibitors [1][2]. This represents a distinct functional differentiator from other proline ester derivatives like L-proline methyl ester hydrochloride, for which such specific protease inhibitory activity is not a primary, documented feature . The availability of a defined bioactive tool compound saves researchers significant validation time compared to synthesizing and screening uncharacterized analogs.

Protease inhibitor activity
Cross-study comparable
Inhibits cysteine and cathepsin proteases
Reported bioactivity enables off-the-shelf assay use
Vendor-documented activity; independent validation recommended
Protease Inhibition Biochemical Assay Cathepsin Inhibitor

Evidence 4: Analytical Specification for Reproducibility in Research (Optical Rotation & Melting Point)

The compound's defined analytical specifications provide a quantitative benchmark for ensuring batch-to-batch consistency, which is critical for reproducible research. For instance, its specific optical rotation ([α]20/D) is consistently reported in a narrow range across reputable suppliers, such as -30.0 to -33.0° (c=1, H2O) and -31.4 ± 2° (c=0.5, water) , confirming chiral purity and identity. Its melting point is also well-defined at 110-112 °C . These are quantifiable metrics that can be used for incoming quality control and are essential for applications where precise stereochemistry and purity are non-negotiable.

Chiral purity specification
Supporting evidence
[α]20/D −30.0 to −33.0° (c=1, H₂O)
Supports lot-to-lot stereochemical review
Supplier-reported range; use for incoming QC check
Quality Control Chiral Purity Analytical Specification

Best-Fit Research and Industrial Application Scenarios for tert-Butyl L-prolinate hydrochloride


Scenario 1: Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Carboxyl Protection

In SPPS, where multiple orthogonal protecting groups (e.g., Fmoc for N-terminus, tBu for side chains) are the standard, tert-Butyl L-prolinate hydrochloride is the ideal building block for introducing a C-terminal proline residue. Its tert-butyl ester is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) but is cleanly and quantitatively removed by the final acidolytic cleavage cocktail (e.g., TFA) used to release the peptide from the resin [1]. This ensures that the C-terminus remains protected during chain elongation, preventing unwanted cyclization or side reactions, and is only deprotected at the intended final step [2].

Scenario 2: Development of Chiral Organocatalysts for Asymmetric Synthesis

This compound serves as a crucial chiral precursor for the synthesis of proline-derived organocatalysts. The tert-butyl ester group can be selectively manipulated to create more complex catalyst structures while preserving the chiral integrity of the proline core. The resulting catalysts have been shown to promote asymmetric aldol and Michael reactions with excellent enantioselectivities (up to >99% ee) and yields (up to 99%), enabling the efficient production of enantiopure pharmaceutical intermediates [3][4].

Scenario 3: Biochemical Assays for Protease Inhibitor Discovery and Characterization

Due to its validated activity as an inhibitor of cysteine and cathepsin proteases, tert-Butyl L-prolinate hydrochloride is directly applicable as a control compound or a starting point in biochemical assays for screening and characterizing new protease inhibitors . It can be used to establish baseline inhibition, validate assay conditions, or serve as a reference molecule for structure-activity relationship (SAR) studies aimed at developing more potent and selective protease inhibitors for therapeutic applications [5].

Scenario 4: Academic and Industrial Research Requiring a Well-Characterized Chiral Building Block

For any research laboratory engaged in organic or medicinal chemistry, the availability of a chiral building block with well-documented analytical specifications (e.g., melting point 110-112°C, specific optical rotation of ca. -31°) is a significant advantage . The high purity (typically >98% by titration) and stable hydrochloride salt form ensure reliable performance in a wide range of synthetic transformations, from simple amide couplings to complex multi-step sequences, minimizing experimental variability and saving time on in-house characterization.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis (SPPS)
Orthogonal acid-labile carboxyl protection
Fmoc-deprotection stability; final TFA cleavage review
Chiral organocatalyst development
tBu ester as chiral precursor handle
Enantioselectivity and yield in model aldol reactions
Protease inhibitor assay development
Documented cysteine/cathepsin inhibitor activity
Baseline inhibition and SAR comparator context
Chiral building block for medicinal chemistry
Well-characterized salt form with QC specs
Optical rotation and melting point batch verification

Technical Documentation Hub

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40 linked technical documents
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